N4-Cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine is a synthetic organic compound classified under pyrimidine derivatives. Its chemical structure features a pyrimidine core with cyclopropyl and piperidinyl substituents, which contribute to its unique properties and potential applications in medicinal chemistry. The compound is identified by its CAS number 2097937-92-1 and has garnered interest for its biological activity and utility in drug development.
This compound is sourced from various chemical suppliers and research institutions focusing on organic synthesis and pharmaceutical applications. It falls under the classification of heterocyclic compounds, specifically pyrimidines, which are known for their diverse biological activities. Pyrimidine derivatives often serve as essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.
The synthesis of N4-Cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine typically involves several steps:
The reaction conditions are optimized to enhance yield and minimize by-products. Advanced catalytic systems may be utilized in industrial settings to scale up production while maintaining high purity levels.
The molecular formula of N4-Cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine is C14H23N5. Its structural representation includes:
Property | Value |
---|---|
Molecular Weight | 261.37 g/mol |
IUPAC Name | N4-Cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine |
CAS Number | 2097937-92-1 |
Canonical SMILES | CN(C)C1=CC(N(C2CCNCC2)C3CC3)=NC=N1 |
N4-Cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine can undergo various chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for N4-Cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine involves its interaction with specific biological targets such as enzymes or receptors. This interaction modulates their activity, leading to various biological effects. The precise pathways depend on the target molecule and the context of application, highlighting its potential role in therapeutic interventions.
N4-Cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine exhibits properties typical of organic compounds:
The compound's reactivity is influenced by its functional groups:
N4-Cyclopropyl-N6,N6-dimethyl-N4-(piperidin-4-yl)pyrimidine-4,6-diamine has several applications in scientific research:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2